molecular formula C18H17N3OS2 B2406444 N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-05-5

N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2406444
CAS RN: 864917-05-5
M. Wt: 355.47
InChI Key: OENXWZPVOOXIHT-UHFFFAOYSA-N
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Description

N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTDT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

The synthesis of new thiadiazole derivatives, including compounds structurally similar to N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been explored for their anticancer activities. For instance, Ulviye Acar Çevik et al. (2020) synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities against MCF-7 and A549 tumor cell lines. The most active compound exhibited promising cytotoxic activity, comparable with cisplatin, highlighting the potential of these derivatives as anticancer agents Çevik et al., 2020.

Glutaminase Inhibition for Cancer Treatment

Thiadiazole derivatives, similar in structure to the compound , have been evaluated as glutaminase inhibitors, a novel approach in cancer treatment. K. Shukla et al. (2012) designed, synthesized, and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, including compounds analogous to this compound, showed potent inhibitory effects on glutaminase, demonstrating significant potential in attenuating cancer cell growth Shukla et al., 2012.

Antibacterial and Antifungal Applications

Research by Anwar A. Tamer and Ahlam J Qassir (2019) on acetylenic derivatives of thiadiazoles, which are structurally related to this compound, explored their potential as antibacterial and antifungal agents. This study indicates the broad spectrum of biological activities that thiadiazole derivatives can offer, including the inhibition of various bacterial and fungal pathogens Tamer & Qassir, 2019.

Insecticidal Properties

The synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety against cotton leafworm, as researched by A. Fadda et al. (2017), suggest that derivatives of thiadiazoles could be potent insecticides. This research opens up possibilities for the agricultural application of compounds similar to this compound in controlling pest populations Fadda et al., 2017.

Anticonvulsant Activity

Investigations into the anticonvulsant activity of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives, as conducted by D. Rishipathak et al. (2020), showcase the potential neurological applications of thiadiazole derivatives. Such research underscores the versatility of these compounds in medical science beyond their anticancer properties Rishipathak et al., 2020.

properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)23-11-16(22)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXWZPVOOXIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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